molecular formula C18H13F3N2O2 B12475142 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12475142
M. Wt: 346.3 g/mol
InChI Key: NCQAYKNLDSYZMO-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 2-(2-methyl-1H-indol-3-yl)-2-hydroxy-N-[2-(trifluoromethyl)phenyl]acetamide.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells . The molecular targets include tubulin proteins, and the pathways involved are related to the disruption of microtubule dynamics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development compared to other indole derivatives.

Properties

Molecular Formula

C18H13F3N2O2

Molecular Weight

346.3 g/mol

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H13F3N2O2/c1-10-15(11-6-2-4-8-13(11)22-10)16(24)17(25)23-14-9-5-3-7-12(14)18(19,20)21/h2-9,22H,1H3,(H,23,25)

InChI Key

NCQAYKNLDSYZMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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